Home > Products > Screening Compounds P48446 > 4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE
4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE - 18981-89-0

4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE

Catalog Number: EVT-5021463
CAS Number: 18981-89-0
Molecular Formula: C13H11Cl2N3O3S
Molecular Weight: 360.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide can be achieved through different synthetic routes. One common approach involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 3,4-dichlorophenyl isocyanate. This reaction typically proceeds under mild conditions, often using a suitable solvent like dichloromethane or tetrahydrofuran, and results in the formation of the desired product through a nucleophilic addition-elimination mechanism. [, , ]

Antimicrobial Activity

Analysis

Studies have shown that the antimicrobial potency of 4-({[(3,4-Dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide can be influenced by modifications to its structure. For example, the introduction of specific substituents on the benzene ring or variations in the linker group connecting the sulfonamide moiety to the dichlorophenyl ring can significantly impact its activity against different microbial species. [, , , ]

Anticancer Activity

Analysis

Although the exact mechanism of action for its anticancer activity remains to be fully elucidated, studies suggest that 4-({[(3,4-Dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide and its analogs might exert their effects by inhibiting certain enzymes involved in cell cycle regulation or by inducing apoptosis (programmed cell death) in cancer cells. Further research is needed to confirm these hypotheses and explore their therapeutic potential fully. [, ]

Antioxidant Activity

Analysis

While the antioxidant activity of 4-({[(3,4-Dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide has been observed in some studies, its potency and mechanism of action require further investigation. It is hypothesized that the presence of electron-donating groups in its structure might contribute to its ability to scavenge free radicals and reduce oxidative stress. [, ]

Structure-Activity Relationship (SAR)

Analysis

Extensive SAR studies have been conducted on 4-({[(3,4-Dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide and its analogs. These studies have revealed that modifications to different parts of the molecule, such as the dichlorophenyl ring, the sulfonamide group, or the linker, can significantly influence its pharmacological profile. For instance, introducing bulky substituents on the benzene ring often enhances its binding affinity to specific targets, while altering the linker length or rigidity can impact its pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion within the body. [, , ]

N-[((3,4-dichlorophenyl)-amino)-carbonyl]-2,3-dihydrobenzofu- -ran-5-sulfonamide

Compound Description: This compound shares a very similar structure to 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide. It exhibits potent antitumor activity, demonstrating significant inhibition of tumor growth .

Relevance: Both this compound and 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide belong to the sulfonamide class and feature a 3,4-dichlorophenyl group linked to the sulfonamide nitrogen via a urea linkage . The primary structural difference lies in the presence of a 2,3-dihydrobenzofuran moiety in this compound compared to the benzene ring in the target compound.

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently undergoing clinical trials for patients with the F508del CFTR mutation .

Relevance: While structurally distinct from 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide, ABBV/GLPG-2222 is included here due to its classification as a CFTR corrector. Further investigation into the structure-activity relationship of CFTR correctors might reveal shared pharmacophores with the target compound, despite their differing overall structures .

4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives

Compound Description: This series of compounds displays promising antibacterial and antioxidant activities .

Relevance: These compounds and 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide belong to the sulfonamide class. While the target compound features a 3,4-dichlorophenyl urea group, these derivatives incorporate a 5-bromo-1H-pyrazolo[3,4-b]pyridine moiety linked directly to the sulfonamide nitrogen . This difference highlights the potential for exploring diverse heterocyclic systems as substituents on the sulfonamide nitrogen for modulating biological activity.

4-{[(2,4-Dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Compound 4)

Compound Description: This compound exhibits significant anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines .

Properties

CAS Number

18981-89-0

Product Name

4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-sulfamoylphenyl)urea

Molecular Formula

C13H11Cl2N3O3S

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C13H11Cl2N3O3S/c14-11-6-3-9(7-12(11)15)18-13(19)17-8-1-4-10(5-2-8)22(16,20)21/h1-7H,(H2,16,20,21)(H2,17,18,19)

InChI Key

TYARBSJEHPSWTM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.